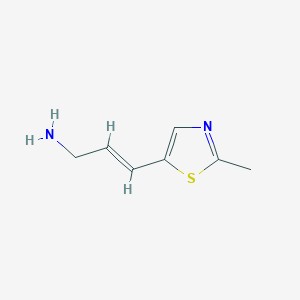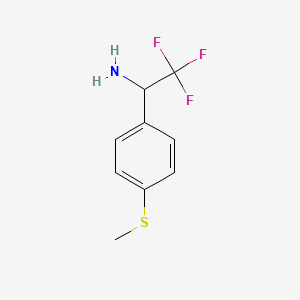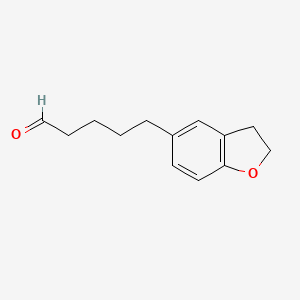
5-(2,3-Dihydrobenzofuran-5-yl)pentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dihydrobenzofuran-5-yl)pentanal is an organic compound with the molecular formula C13H16O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal typically involves the formation of the benzofuran ring followed by the introduction of the pentanal side chain. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core. This is followed by the addition of the pentanal group through various organic reactions such as aldol condensation or Grignard reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dihydrobenzofuran-5-yl)pentanal can undergo various chemical reactions including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups on the benzofuran ring or the pentanal side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid, while reduction can produce 5-(2,3-Dihydrobenzofuran-5-yl)pentanol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its biological activities such as antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)pentanal involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2,3-Dihydrobenzofuran-5-yl)pentan-2-one
- 5-(2,3-Dihydrobenzofuran-5-yl)pent-3-en-2-one
- 5-(2,3-Dihydrobenzofuran-5-yl)pentanoic acid
Uniqueness
5-(2,3-Dihydrobenzofuran-5-yl)pentanal is unique due to its specific structure, which combines the benzofuran ring with a pentanal side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1-benzofuran-5-yl)pentanal |
InChI |
InChI=1S/C13H16O2/c14-8-3-1-2-4-11-5-6-13-12(10-11)7-9-15-13/h5-6,8,10H,1-4,7,9H2 |
Clave InChI |
OBFSWDNDAHGLIV-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


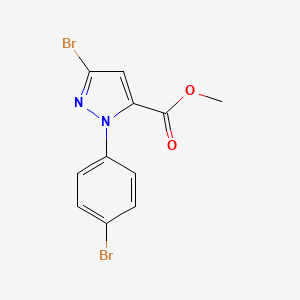
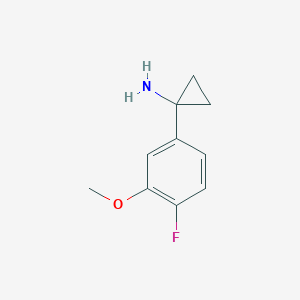
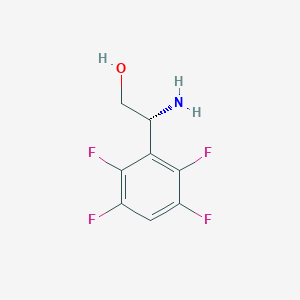
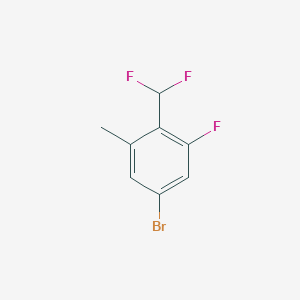
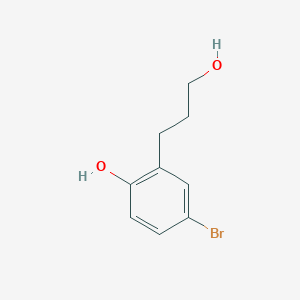
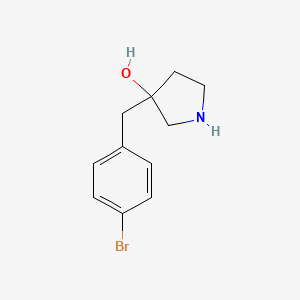
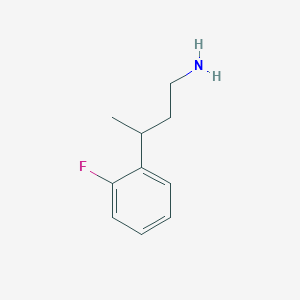
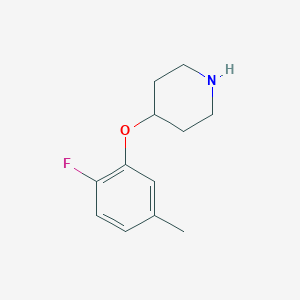
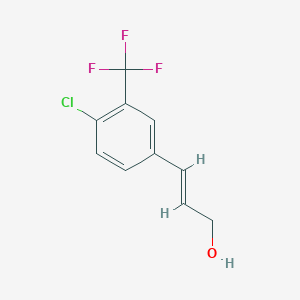
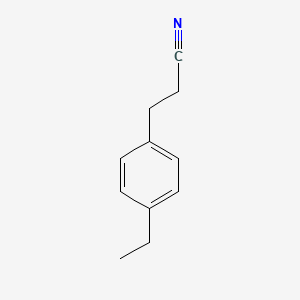
![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)
